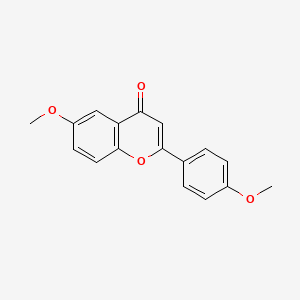
6,4'-Dimethoxyflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-2-(4-methoxyphenyl)-1-benzopyran-4-one is a member of flavonoids and an ether.
Activité Biologique
6,4'-Dimethoxyflavone is a methoxylated flavonoid known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic effects, particularly in cancer treatment and anti-inflammatory applications. Understanding its biological activity involves examining its mechanisms of action, efficacy in various models, and the structure-activity relationship (SAR) that influences its pharmacological properties.
Chemical Structure
The chemical formula of this compound is C17H14O4. Its structure features two methoxy groups at the 6 and 4' positions of the flavone backbone, which significantly influences its biological activity.
Antiproliferative Activity
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study focused on the compound's activity against HL60 leukemia cells revealed an IC50 value of approximately 36 μM, indicating a moderate level of potency compared to other flavonoids .
The mechanisms through which this compound exerts its antiproliferative effects include:
- Inhibition of Cell Cycle Progression: The compound has been shown to induce cell cycle arrest, particularly at the G2/M phase, thereby preventing cancer cell division.
- Induction of Apoptosis: It promotes apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity: Like many flavonoids, it possesses free radical scavenging properties that contribute to its protective effects against oxidative stress .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial in inflammatory responses .
Structure-Activity Relationship (SAR)
The structural configuration of this compound plays a critical role in its biological activity. Studies indicate that the presence and position of methoxy groups significantly affect the compound's potency. For instance:
- Compounds with fewer methoxy substitutions generally exhibit higher antiproliferative activity.
- The introduction of hydroxyl groups at specific positions can enhance or diminish activity depending on their spatial orientation relative to other functional groups .
In Vitro Studies
-
Study on HL60 Cells:
- Objective: To evaluate the antiproliferative effect of this compound.
- Findings: The compound showed an IC50 of 36 μM, indicating effective inhibition of cell proliferation.
- Mechanism: Induction of apoptosis was confirmed through flow cytometry analysis.
-
Anti-inflammatory Activity:
- Objective: To assess the inhibitory effects on inflammatory markers.
- Findings: Significant reduction in TNF-alpha and IL-6 levels was observed in treated macrophage cells.
Comparative Analysis with Other Flavonoids
| Compound | IC50 (μM) | Biological Activity |
|---|---|---|
| This compound | 36 | Antiproliferative in HL60 cells |
| 5-Methoxyflavone | 48 | Moderate antiproliferative activity |
| 5,3',4'-Trihydroxyflavone | 28 | High antiproliferative activity |
This table illustrates how variations in chemical structure influence biological potency among different flavonoids.
Applications De Recherche Scientifique
Biological Activities
1. Antioxidant Activity
Numerous studies have highlighted the antioxidant properties of 6,4'-dimethoxyflavone. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. For instance, research indicates that flavonoids can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes .
2. Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory effects in vitro. It inhibits pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases. Studies have shown that this compound can reduce inflammation markers in cell cultures exposed to inflammatory stimuli .
3. Anticancer Properties
This compound exhibits potential anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In vitro studies have indicated that it can suppress the proliferation of various cancer cell lines, including breast and prostate cancer cells . The mechanism involves modulation of signaling pathways related to cell survival and apoptosis .
Case Studies
Pharmacological Applications
1. Drug Development
The therapeutic potential of this compound suggests its application in drug development for conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders. Its ability to modulate multiple biological pathways makes it an attractive candidate for multi-target therapies.
2. Nutraceuticals
Given its health benefits, there is potential for incorporating this compound into dietary supplements aimed at enhancing overall health and preventing chronic diseases.
Propriétés
Formule moléculaire |
C17H14O4 |
|---|---|
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
6-methoxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14O4/c1-19-12-5-3-11(4-6-12)17-10-15(18)14-9-13(20-2)7-8-16(14)21-17/h3-10H,1-2H3 |
Clé InChI |
ANVFDWBCVDQNEZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC |
Synonymes |
6-Methoxy-2-(4-Methoxy-phenyl)-Chromen-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















